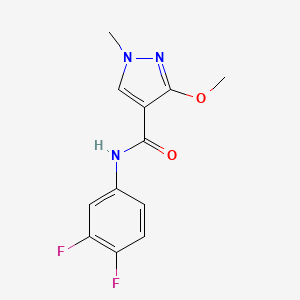
2-Naphthalen-2-ylethylhydrazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Naphthalen-2-ylethylhydrazine;hydrochloride” is a chemical compound with the CAS Number: 2378503-90-1 . It has a molecular weight of 222.72 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “2-Naphthalen-2-ylethylhydrazine;hydrochloride” can be represented by the Inchi Code: 1S/C12H14N2.ClH/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9,14H,7-8,13H2;1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“2-Naphthalen-2-ylethylhydrazine;hydrochloride” is a solid at room temperature . More detailed physical and chemical properties would require specific experimental measurements .Wissenschaftliche Forschungsanwendungen
Biomedical and Medicinal Applications
2-Naphthalen-2-ylethylhydrazine hydrochloride and its derivatives, particularly those involving naphthalene structures, have found significant applications in biomedical research and medicinal chemistry. These compounds, due to their unique chemical structures, have shown promise in various therapeutic areas including antimicrobial activities, chronic and metabolic diseases treatment, and potential anticancer applications. The structure of these compounds allows for a wide variety of biomedical applications due to their ability to interact with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors through noncovalent bonds, exhibiting extensive potentiality in medicinal applications. Some naphthalimide derivatives, which share a similar naphthalene framework, have entered clinical trials as anticancer agents, and there's active exploration in the development of naphthalimide-based medicinal developments as potential drugs for treatment of various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their broad scope of applications in detecting ions, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).
Environmental and Analytical Chemistry
Research has also shown the significance of naphthalene and its derivatives in environmental and analytical chemistry. Naphthalene compounds, due to their aromatic hydrocarbon structure, play a crucial role in studies related to pollution, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of naphthalene, facilitated by strains like Pseudomonas putida, represents a major mechanism for the ecological recovery of PAH-contaminated sites. This process is vital for understanding how to mitigate environmental pollution and enhance bioremediation strategies. Advances in understanding the genetic regulation and degradation pathways of naphthalene by bacteria offer insights into developing new methods to improve the bioremediation of contaminated environments (R. Peng et al., 2008).
Chemistry of Naphthylhydrazone Metal Complexes
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing the dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
2-naphthalen-2-ylethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9,14H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRCMPOLCDVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-2-ylethylhydrazine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

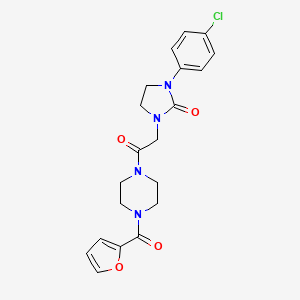

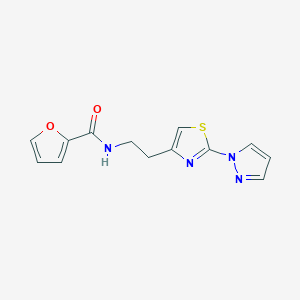
![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
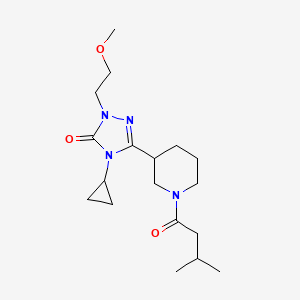
![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6-methylpyrazine](/img/structure/B2879369.png)
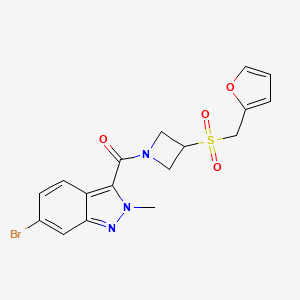
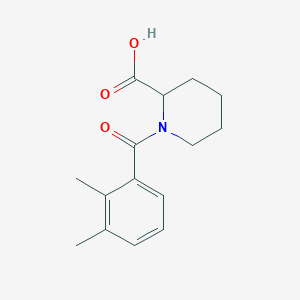
![N-benzyl-N-methyl-5-[(3-methylbenzoyl)amino]-2-piperazin-1-ylnicotinamide](/img/structure/B2879373.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)

